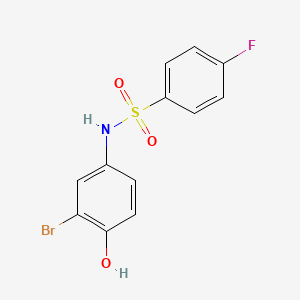![molecular formula C19H22N2OS B5808554 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as DAPT, is a small molecule inhibitor that targets the γ-secretase complex. This complex is responsible for the cleavage of amyloid precursor protein (APP) and Notch receptor, which are involved in the development of Alzheimer's disease and cancer, respectively. DAPT has been extensively studied for its potential therapeutic applications in these diseases.
作用機序
DAPT inhibits the γ-secretase complex by binding to the catalytic subunit presenilin and preventing the cleavage of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide and Notch receptor. This leads to a decrease in the production of Aβ peptides and activation of Notch signaling pathway, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease, DAPT reduces the production of Aβ peptides, which are known to cause neurotoxicity and inflammation in the brain. In cancer, DAPT inhibits the Notch signaling pathway, which is involved in tumor growth and metastasis. Additionally, DAPT has been shown to have anti-inflammatory and antioxidant effects in various cell types.
実験室実験の利点と制限
One advantage of using DAPT in lab experiments is its specificity for the γ-secretase complex and Notch receptor. This allows for the selective inhibition of these targets without affecting other cellular processes. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties in animal models.
One limitation of using DAPT in lab experiments is its potential off-target effects. DAPT has been shown to inhibit other enzymes, such as caspases and metalloproteases, at high concentrations. Additionally, DAPT has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of DAPT. One area of focus is the optimization of DAPT analogs with improved potency and selectivity for the γ-secretase complex and Notch receptor. Additionally, the use of DAPT in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may improve its efficacy in the treatment of cancer. Finally, the development of DAPT-based imaging probes may allow for the non-invasive detection of Alzheimer's disease and cancer in vivo.
合成法
DAPT can be synthesized through a multistep reaction starting from 4-isopropylbenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. This is followed by the reaction with N-(2,6-dimethylphenyl)hydroxylamine to form the corresponding amide. The final step involves the reaction with carbon disulfide to form the carbonothioyl group. The purity and yield of the final product can be improved through recrystallization.
科学的研究の応用
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, DAPT inhibits the cleavage of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide by the γ-secretase complex, leading to a decrease in the production of amyloid beta (Aβ) peptides, which are the main components of amyloid plaques in the brain. This has been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer, DAPT inhibits the cleavage of the Notch receptor, which is involved in cell proliferation, differentiation, and survival. This has been shown to decrease tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer.
特性
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12(2)15-8-10-16(11-9-15)18(22)21-19(23)20-17-13(3)6-5-7-14(17)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUXFVBDABKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)